(8R,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one-2-D
Overview
Description
(8R,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one-2-D is a synthetic steroid compound derived from estrone. It is characterized by the presence of a methoxy group at the 3-position and a ketone group at the 17-position. This compound is part of the broader class of estrogens, which are hormones playing crucial roles in the regulation of various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one-2-D typically involves the modification of estrone. One common method includes the methylation of estrone to introduce the methoxy group at the 3-position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Another approach involves the use of osmium tetraoxide for the hydroxylation of 17,17-ethylenedioxy- or 17β-acetoxy-estra-1,3,5(10),14-tetraenes, leading to the formation of 14β,15β-diols. These diols can then be converted to the desired methoxy compound through subsequent reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for reaction monitoring and product purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one-2-D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group at the 17-position to a hydroxyl group.
Substitution: The methoxy group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted esters, and various oxidized forms of the compound.
Scientific Research Applications
(8R,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one-2-D has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on estrogen receptors and its potential role in modulating hormonal activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an estrogen receptor modulator and in the treatment of hormone-related disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of (8R,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one-2-D involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the activation or inhibition of various signaling pathways. This interaction can modulate gene expression and influence cellular processes such as proliferation, differentiation, and apoptosis. The specific molecular targets and pathways involved include the phospholipase C (PLC) pathway and the transient receptor potential ankyrin type 1 (TRPA1) receptor channel .
Comparison with Similar Compounds
(8R,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one-2-D can be compared with other similar compounds such as:
Estrone: The parent compound from which it is derived, lacking the methoxy group.
Estradiol: A potent estrogen with hydroxyl groups at the 3 and 17 positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, characterized by an ethynyl group at the 17-position.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H24O2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3 |
InChI Key |
BCWWDWHFBMPLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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